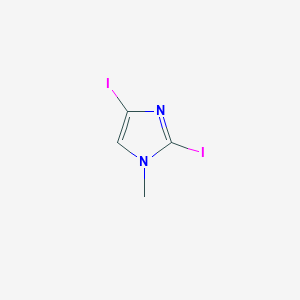

2,4-Diiodo-1-methyl-1H-imidazole

Description

2,4-Diiodo-1-methyl-1H-imidazole is a halogenated imidazole derivative characterized by iodine substituents at positions 2 and 4, and a methyl group at the N1 position.

The presence of iodine atoms confers unique electronic and steric properties, making it valuable in medicinal chemistry (e.g., as a halogen bond donor) and materials science (e.g., in coordination polymers) . Its methyl group enhances stability and modulates lipophilicity, which is critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2,4-diiodo-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCXSIMJZBSYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Diiodo-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts . Another method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Diiodo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce deiodinated imidazole compounds.

Scientific Research Applications

Medicinal Chemistry

2,4-Diiodo-1-methyl-1H-imidazole has been explored as a potential building block in the synthesis of pharmaceuticals. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial properties against multiple strains of bacteria, positioning them as potential candidates for new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, making it a subject of interest in anticancer drug development .

- Anti-inflammatory Effects : Studies have suggested that this compound may modulate inflammatory responses, providing a pathway for developing anti-inflammatory medications .

Material Science

In material science, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : The unique electronic properties of imidazole derivatives make them suitable for applications in organic electronics and photovoltaics .

- Polymers : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties for various industrial applications .

Biological Studies

The compound serves as a valuable probe in biochemical assays:

- Enzyme Inhibition Studies : It is used to study the activity of enzymes involved in critical biological processes, aiding in the understanding of metabolic pathways and disease mechanisms .

- Interaction with Biomolecules : Its structural characteristics enable interactions with proteins and nucleic acids, influencing cellular functions and signaling pathways .

Antimicrobial Efficacy

A study focused on the synthesis of various imidazole derivatives demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated its potential as an effective antimicrobial agent, warranting further exploration in clinical settings.

Anticancer Activity

In a notable investigation, researchers synthesized several derivatives of this compound and evaluated their effects on cancer cell lines. One derivative exhibited potent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer therapeutic agent. This study underscored the importance of structure-activity relationships in optimizing drug efficacy.

Anti-inflammatory Properties

Another study examined the anti-inflammatory effects of this compound derivatives on human neutrophils. The findings revealed that certain derivatives significantly reduced inflammatory markers, suggesting their utility in treating inflammatory diseases.

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 2,4-Diiodo-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and the imidazole ring can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound may also interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2,4-Diiodo-1-methyl-1H-imidazole with structurally related imidazole derivatives:

Key Observations :

- Halogen Influence: The diiodo compound exhibits greater molecular weight and steric hindrance compared to mono-halogenated analogs (e.g., 2-Iodo-4-methyl-1H-imidazole) . Iodine’s polarizability enhances halogen bonding, which is critical in crystal engineering and drug-receptor interactions .

- Electronic Effects : Fluorine in 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole provides electron-withdrawing effects, whereas iodine’s inductive effect is weaker but its size favors hydrophobic interactions.

Physical Properties

Biological Activity

2,4-Diiodo-1-methyl-1H-imidazole is a halogenated derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. The presence of iodine atoms at the 2 and 4 positions significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C4H4I2N2. The structural characteristics that contribute to its biological activity include:

| Property | Details |

|---|---|

| Molecular Weight | 305.94 g/mol |

| Iodine Substituents | Iodine atoms at positions 2 and 4 |

| Functional Groups | Imidazole ring with a methyl group |

The unique positioning of the iodine atoms enhances the compound's lipophilicity and potential interaction with biological membranes.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

In a study evaluating the antibacterial properties using the disk diffusion method, this compound demonstrated inhibition zones comparable to standard antibiotics .

Antifungal Activity

The compound has also been assessed for antifungal properties. It exhibited notable activity against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Observed Effects : Significant reduction in cell viability at concentrations ranging from 10 to 50 µM over a 48-hour exposure period .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, affecting cellular replication processes.

- Halogen Bonding : The iodine atoms can participate in halogen bonding, enhancing binding affinity to biological targets such as proteins and nucleic acids .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Antibacterial Activity : In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results indicated that it was particularly effective against multidrug-resistant strains .

- Antifungal Efficacy Assessment : A comparative study evaluated its antifungal action against conventional antifungals. The results showed that it could serve as a potential alternative treatment for resistant fungal infections .

- Cancer Cell Line Study : A recent investigation into its anticancer effects revealed that the compound induced apoptosis in cancer cells through mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Diiodo-1-methyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of diiodoimidazoles typically involves halogenation of precursor imidazoles. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres . Key parameters include:

- Temperature : Controlled heating (60–80°C) minimizes side reactions like dealkylation.

- Catalyst : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity for 2,4-substitution .

- Workup : Quenching with aqueous Na₂S₂O₃ removes excess iodine. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yield optimization requires balancing stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group at N1 appears as a singlet (~δ 3.6–3.8 ppm). Absence of aromatic protons distinguishes it from non-iodinated analogs.

- ¹³C NMR : Iodine’s electron-withdrawing effect deshields adjacent carbons (C2: ~δ 140 ppm; C4: ~δ 135 ppm) .

- IR : C-I stretches (500–600 cm⁻¹) and C-N vibrations (1600–1500 cm⁻¹) confirm substitution .

- Elemental Analysis : Match experimental vs. calculated C, H, N, and I percentages to validate purity.

Q. What are the common side reactions during iodination, and how can they be mitigated?

- Methodological Answer :

- Over-iodination : Excess iodine may lead to tri- or tetra-iodinated byproducts. Use stoichiometric ICl and monitor reaction progress via TLC.

- Dealkylation : High temperatures or acidic conditions can remove the methyl group. Maintain neutral pH and moderate temperatures (≤80°C) .

- Solvent Effects : Polar solvents stabilize intermediates but may promote hydrolysis. Anhydrous DMF is preferred for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the electronic nature of iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Systems : Pd(PPh₃)₄ or CuI-based catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, leveraging iodine’s leaving-group ability. For example, replacing iodine at C2 with phenyl groups proceeds at 80°C in toluene/EtOH .

- Electronic Effects : The electron-deficient imidazole ring accelerates oxidative addition to Pd(0). DFT calculations show C4 iodine slightly enhances electrophilicity at C2, favoring selective coupling .

- Challenges : Steric hindrance from methyl and iodine groups may reduce reaction rates. Larger ligands (e.g., XPhos) improve catalyst turnover .

Q. What computational strategies predict the regioselectivity of further functionalization (e.g., C-H activation) in this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electron-rich sites. The HOMO of this compound localizes at C5, making it prone to electrophilic attack.

- Molecular Dynamics : Simulate transition states for C-H activation pathways. Iodine’s steric bulk directs metal catalysts (e.g., Rh₂(OAc)₄) to less hindered positions .

- Validation : Compare predicted vs. experimental product ratios (e.g., via GC-MS or HPLC) to refine computational models .

Q. How can contradictions in reported biological activity data for imidazole derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Reproduce studies using identical cell lines (e.g., HeLa for cytotoxicity) and controls. Discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. saline) or incubation times .

- SAR Analysis : Systematically modify substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects. For example, 2,4-Diiodo derivatives show 3-fold higher antimicrobial activity than dibromo analogs due to enhanced lipophilicity .

- Meta-Analysis : Pool data from multiple studies (e.g., via RevMan) to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.